Ethyl (4-Aminophenylamino) Oxoacetate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl (4-Aminophenylamino) Oxoacetate involves a facile method characterized by alkylation and selective reduction processes. Altowyan et al. (2022) reported the consecutive synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a related compound, through alkylation of 4-nitrophenol with ethyl bromoacetate followed by nitro group reduction without necessitating nascent hydrogen or complex reaction conditions (Altowyan et al., 2022).
Molecular Structure Analysis
The molecular structure of synthesized compounds related to this compound has been elucidated using various spectroscopic methods and X-ray crystallography. The structure of Ethyl-2-(4-Aminophenoxy) Acetate was confirmed by 1H NMR, 13C NMR, COSY, NOESY NMR spectroscopy, and elemental analysis, with X-ray crystallography providing insights into its crystal system and non-covalent interactions, as discussed by Altowyan et al. (2022) (Altowyan et al., 2022).
Chemical Reactions and Properties
This compound and its derivatives participate in various chemical reactions, showcasing their versatility. For instance, Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in Lossen rearrangement for synthesizing ureas from carboxylic acids without racemization under mild conditions (Thalluri et al., 2014).
Physical Properties Analysis
The physical properties, such as crystallinity and molecular packing, of this compound derivatives, are crucial for their application in synthesis. The crystalline structure of these compounds is often determined using X-ray crystallography, which provides detailed information about their unit cell parameters and molecular interactions. The study by Altowyan et al. (2022) is a prime example, where the crystal system and the significance of non-covalent interactions in molecular packing were elucidated (Altowyan et al., 2022).
Chemical Properties Analysis
The chemical properties of this compound derivatives are characterized by their reactivity and interaction with various reagents. These properties are essential for their utility in organic synthesis and the development of medicinal compounds. The work by Thalluri et al. (2014) highlights the chemical reactivity of similar compounds in the synthesis of ureas, demonstrating their chemical versatility and the potential for application in diverse synthetic pathways (Thalluri et al., 2014).
Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Reagent for Synthesis : Ethyl 2-cyano-2-(hydroxyimino)acetate, related to Ethyl (4-Aminophenylamino) Oxoacetate, has shown clear superiority in synthesizing a novel series of α-ketoamide derivatives with excellent yield and purity, demonstrating its potential as an efficient reagent in organic synthesis processes (El‐Faham et al., 2013).
- Chemoselective Synthesis : Ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate has been utilized for the chemoselective synthesis of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates, highlighting the synthetic versatility of ethyl 2-oxoacetate derivatives in producing a range of chemically significant compounds (Pretto et al., 2019).
Biological Applications
- Protein-Tyrosine Phosphatase 1B Inhibitors : Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives have been prepared and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), showing potential as rapid reversible inhibitors with low micro-molar range IC(50) values, indicating their promise for therapeutic applications (Navarrete-Vázquez et al., 2012).
Material Science and Other Applications
- Model Compounds for Cofactors : Synthesis of 4-n-Butylamino-5-ethyl-1,2-benzoquinone as a model compound for the lysine tyrosyl quinone cofactor of lysyl oxidase showcases the application of ethyl oxoacetate derivatives in understanding and mimicking biologically important cofactors (Mure et al., 2003).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(4-aminoanilino)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOATZWIBGLCONS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399779 | |
Record name | Ethyl (4-Aminophenylamino) Oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17794-28-4 | |
Record name | Ethyl (4-Aminophenylamino) Oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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